

An In-depth Technical Guide to Z-Sar-OH (N-Benzylloxycarbonyl-N-methylglycine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Sar-OH

Cat. No.: B554275

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Introduction

Z-Sar-OH, chemically known as N-Benzylloxycarbonyl-N-methylglycine, is a derivative of the amino acid glycine.^{[1][2]} It belongs to the class of N-protected amino acids, where the amino group is protected by a benzylloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The presence of an N-methyl group on the glycine backbone can also confer unique properties to peptides, such as increased proteolytic stability and altered conformation, which are of significant interest in drug design and development.^[3] ^[4]

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for **Z-Sar-OH**. While specific biological activity data and defined signaling pathways for **Z-Sar-OH** are not extensively documented in publicly available literature, this guide will touch upon the general biological context of N-methylated amino acids.

Chemical Structure and Properties

Z-Sar-OH is characterized by a glycine core, N-methylated and protected with a benzylloxycarbonyl group.

Chemical Identifiers:

- IUPAC Name: 2-[(Benzylloxycarbonyl)(methyl)amino]acetic acid[2]
- Synonyms: **Z-Sar-OH**, Z-N-Me-Gly-OH, Cbz-Sar-OH, N-Benzylloxycarbonylsarcosine[2]
- CAS Number: 39608-31-6[1]
- Molecular Formula: C₁₁H₁₃NO₄[1]
- SMILES: CN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Physicochemical Properties

A summary of the key physicochemical properties of **Z-Sar-OH** is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	223.23 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	58-59 °C	[1]
Boiling Point	385.6 ± 31.0 °C (Predicted)	[1]
Solubility	Soluble in DMSO (100 mg/mL)	
Density	1.26 g/cm ³ (Predicted)	[1]
Flash Point	187 °C (Predicted)	[1]
Vapor Pressure	1.23E-06 mmHg at 25°C (Predicted)	[1]
Refractive Index	1.553 (Predicted)	[1]

Synthesis of Z-Sar-OH

The synthesis of **Z-Sar-OH** can be achieved through the N-protection of sarcosine (N-methylglycine) with benzyl chloroformate under basic conditions. The following is a representative experimental protocol adapted from standard procedures for the benzylloxycarbonylation of amino acids.

Experimental Protocol: N-Benzylloxycarbonylation of Sarcosine

Materials:

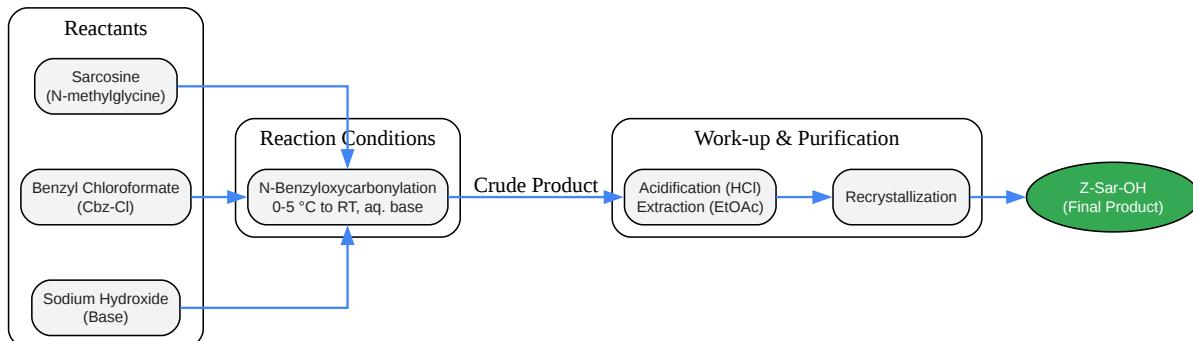
- Sarcosine (N-methylglycine)
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Dioxane or Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution: Dissolve sarcosine (1.0 eq) in 2N sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
- Reaction: To the cooled solution, add benzyl chloroformate (1.1 eq) and 4N sodium hydroxide solution (to maintain a pH of 9-10) dropwise and simultaneously, ensuring the temperature does not exceed 5 °C.
- Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.
- Work-up:

- Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Carefully acidify the aqueous layer to a pH of 2-3 with 2N HCl while cooling in an ice bath. A white precipitate should form.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **Z-Sar-OH** can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Z-Sar-OH**.

Biological Activity and Signaling Pathways

General Context of N-Methylated Amino Acids

While specific in-depth biological studies on **Z-Sar-OH** are limited in publicly accessible literature, the introduction of N-methylation to amino acids and peptides is a known strategy to modulate their biological properties.^{[3][4]} N-methylation can:

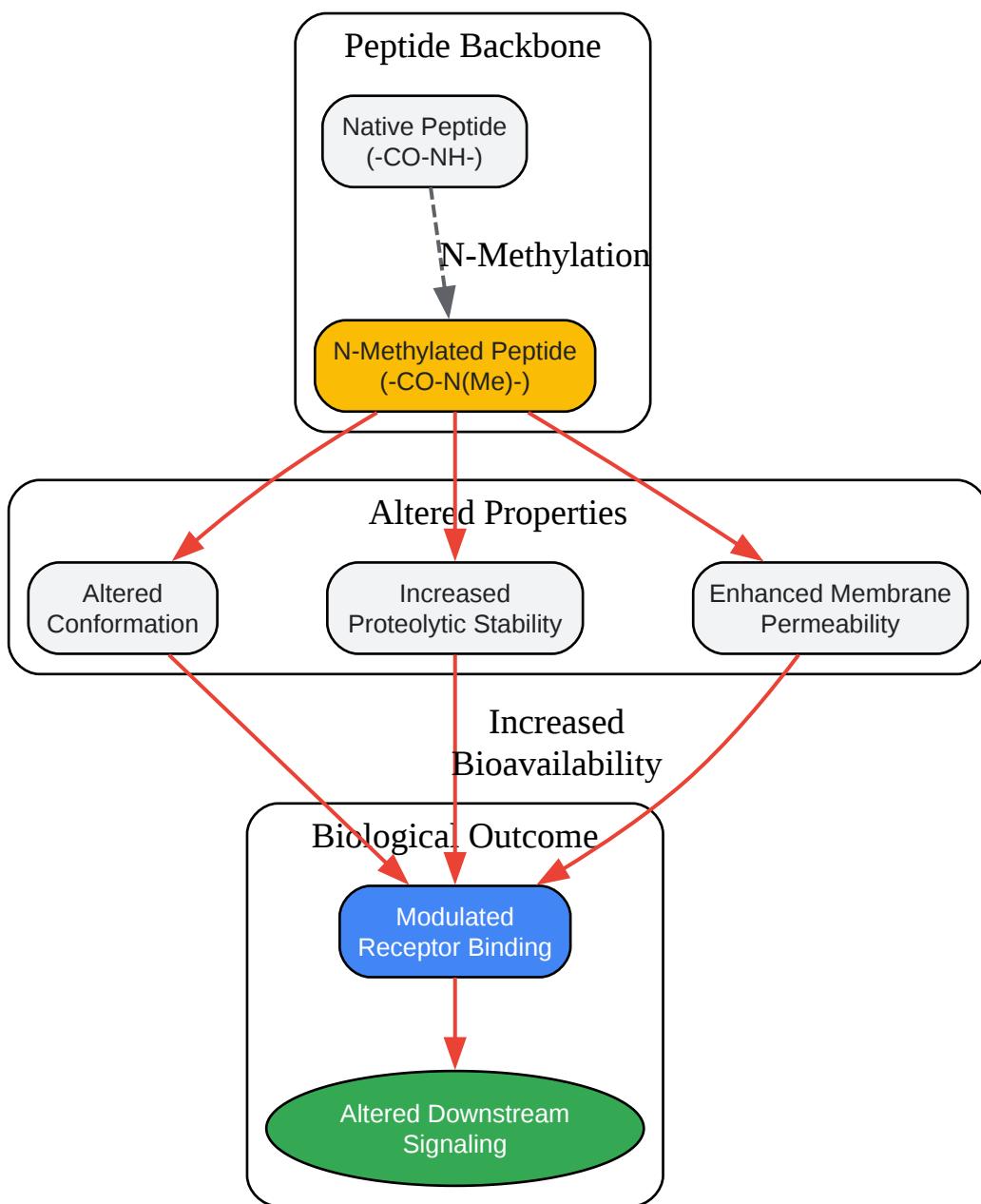
- Increase Proteolytic Stability: The N-methylated amide bond is often more resistant to cleavage by proteases, which can enhance the *in vivo* half-life of peptide-based drugs.^[3]
- Enhance Membrane Permeability: The reduced hydrogen bonding capacity of the N-methylated amide can lead to increased lipophilicity and improved cell membrane permeability.^[5]
- Induce Conformational Constraints: N-methylation restricts the rotation around the $\text{C}\alpha\text{-N}$ bond, influencing the secondary structure of peptides and potentially locking them into a bioactive conformation.^[3]

These properties make N-methylated amino acids, like **Z-Sar-OH**, valuable building blocks in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.

Potential Signaling Pathways

There is no direct evidence linking **Z-Sar-OH** to specific signaling pathways. However, as a derivative of glycine, which can act as a neurotransmitter, and given the general use of amino acid derivatives as supplements that may influence anabolic hormone secretion, it is conceivable that **Z-Sar-OH** or its metabolites could interact with various cellular signaling cascades.^[1] Further research is required to elucidate any such interactions.

The general role of N-methylated amino acids in influencing peptide-receptor interactions can be conceptualized as follows:



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Caption: Conceptual impact of N-methylation on peptide properties.

Conclusion

Z-Sar-OH is a well-characterized N-protected, N-methylated amino acid derivative with established physicochemical properties and a straightforward synthetic route. Its primary application lies in the field of peptide synthesis, where it serves as a valuable building block for

creating peptides with potentially enhanced stability and bioavailability. While its specific biological activities and interactions with cellular signaling pathways remain an area for future investigation, the known effects of N-methylation on peptide properties suggest that **Z-Sar-OH** and its derivatives hold promise for the development of novel therapeutic peptides. This guide provides a foundational resource for researchers and professionals working with this compound.

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